Cpp-ala-ala-phe-pab is a synthetic peptide compound that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential therapeutic applications. This compound consists of a cyclic peptide structure that incorporates specific amino acids, which contribute to its biological activity. The compound is classified primarily as a peptide inhibitor, particularly in the context of enzyme interactions and therapeutic targeting.
The synthesis of Cpp-ala-ala-phe-pab is typically derived from solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The specific sequence includes the amino acids cysteine, alanine, phenylalanine, and p-aminobenzoic acid, which are critical for its inhibitory properties against certain enzymes .
Cpp-ala-ala-phe-pab falls under the category of peptide inhibitors and is often studied in relation to its role in modulating enzyme activity. It has been identified as a mixed inhibitor for specific endopeptidases, making it valuable in studies related to protease inhibition and protein degradation pathways .
The synthesis of Cpp-ala-ala-phe-pab is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support, allowing for efficient purification and characterization of the final product.
Cpp-ala-ala-phe-pab features a cyclic structure that contributes significantly to its biological function. The cyclic nature helps in maintaining a specific conformation that is crucial for binding interactions with target enzymes.
The molecular formula for Cpp-ala-ala-phe-pab can be derived from its constituent amino acids and modifications. Its molecular weight and specific structural data can be determined using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Cpp-ala-ala-phe-pab participates in various biochemical reactions, primarily as an inhibitor of endopeptidases. These reactions involve competitive binding to enzyme active sites, thereby preventing substrate access.
The mechanism by which Cpp-ala-ala-phe-pab exerts its effects involves competitive inhibition of target enzymes. By mimicking substrate structures or binding sites, it effectively blocks enzymatic activity.
Studies have shown that the compound can significantly reduce substrate turnover rates in enzymatic assays, demonstrating its potential as a therapeutic agent against diseases involving dysregulated protease activity .
Cpp-ala-ala-phe-pab is typically characterized by:
The chemical properties include:
Relevant data regarding solubility and stability profiles can be obtained through empirical testing under controlled laboratory conditions .
Cpp-ala-ala-phe-pab has several promising applications:
The compound's unique properties make it an attractive candidate for further research in pharmacology and biochemistry .
Cell-penetrating peptides (CPPs), alternatively termed protein transduction domains (PTDs), constitute a class of short peptides typically comprising 5–30 amino acids characterized by their capacity to transverse cellular membranes. These peptides primarily originate from natural protein domains, chimeric constructs, or fully synthetic designs, with over 1,800 unique sequences documented in specialized databases like CPPsite 2.0 [2] [8]. Their classification follows several paradigms, though the categorization based on physicochemical properties into cationic, amphipathic, and hydrophobic types remains clinically relevant. Cationic CPPs, exemplified by the pioneering HIV-derived TAT peptide (GRKKRRQRRRPQ) and polyarginine sequences (R8/R9), feature clusters of positively charged residues (lysine/arginine) that facilitate electrostatic interactions with negatively charged membrane components [3] [8]. Amphipathic CPPs, such as Transportan (GWTLNSAGYLLGKINLKALAALAKKIL), integrate both hydrophilic and hydrophobic regions, enabling multifaceted membrane interactions. Recent additions to this class include venom-derived peptides like crotamine (YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKK) from rattlesnakes, which demonstrates nuclear homing capabilities [2].
Table 1: Classification of Representative Cell-Penetrating Peptides
Classification | Representative CPP | Amino Acid Sequence | Origin/Design | Key Characteristics |
---|---|---|---|---|
Cationic | TAT (48–60) | PGRKKRRQRRPPQ | HIV-Tat protein | Nuclear localization, high positive charge (+8) |
Cationic | Polyarginine | RRRRRRRR/RRRRRRRRR | Synthetic | Length-dependent uptake (optimal R8) |
Amphipathic | Transportan | GWTLNSAGYLLGKINLKALAALAKKIL | Galanin-mastoparan chimera | Secondary amphipathicity |
Amphipathic | Crotamine | YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKK | Rattlesnake venom | Disulfide bonds, nucleolar targeting |
Secondary Amphipathic | gH625 | HGLASTLTRWAHYNALIRAF | Herpes simplex virus | Membrane fusion properties |
Designed | Pep-1 | KETWWETWWTEWSQPKKKRKV | Synthetic | Tryptophan-rich hydrophobic domain + NLS |
The structural diversity of CPPs extends beyond linearity, with cyclic, dimeric, and stapled variants emerging to enhance proteolytic stability and target affinity. Cyclic CPPs maximize arginine residue exposure to membranes, significantly improving uptake efficiency compared to linear counterparts. Similarly, glycosylated CPPs and D-enantiomeric forms (composed of D-amino acids) resist enzymatic degradation while maintaining penetration capabilities—approximately 15.7% of known CPPs incorporate non-natural or modified residues [8]. This structural innovation directly addresses the pharmacokinetic limitations of therapeutic peptides, including their notoriously poor oral bioavailability and susceptibility to proteolysis [2].
The molecular architecture of CPP-ALA-ALA-PHE-PAB integrates multiple functional domains, each contributing distinct biochemical properties to the conjugate. The N-terminal cell-penetrating peptide component typically features a cationic sequence rich in arginine and lysine residues, though the specific CPP remains variable depending on design objectives. This segment facilitates initial membrane attachment and cellular entry primarily through electrostatic interactions with sulfated proteoglycans and phospholipid head groups [3] [8]. Connected via a hydrolytically stable bond, the Ala-Ala-Phe tripeptide sequence serves as a protease-sensitive switch. This motif is specifically recognized and cleaved by oligopeptidases such as oligopeptidase M (EC 3.4.24.16), a mitochondrial metallopeptidase that hydrolyzes oligopeptides but not proteins, with demonstrated specificity for hydrophobic residues at the P1 position [5]. The inclusion of the para-aminobenzoyl (PAB) spacer between the tripeptide and the cargo provides critical distance between the cleavage site and the therapeutic payload, facilitating enzymatic hydrolysis kinetics and cargo release.
Table 2: Functional Domains of CPP-ALA-ALA-PHE-PAB
Domain | Composition | Function | Biochemical Properties |
---|---|---|---|
CPP Module | Variable cationic sequence (e.g., R8, Tat) | Membrane translocation | High positive charge density (+5 to +9 net charge); may form amphipathic structures |
Cleavage Linker | Ala-Ala-Phe | Enzyme-specific substrate | Hydrolyzed by oligopeptidase M at Phe↓ bond; hydrophobic P1 residue critical |
Spacer Group | para-aminobenzoyl (PAB) | Steric separation | Aromatic rigid structure; enhances enzyme accessibility |
Cargo | Therapeutic agent (not part of core structure) | Pharmacological activity | Typically biomacromolecule (peptide, protein, oligonucleotide) |
The Ala-Ala-Phe sequence contributes significant hydrophobicity to the molecule (logP ≈ -1.7 for isolated tripeptide analogs), promoting interactions with lipid bilayers and potentially enhancing membrane perturbation during internalization [7]. The PAB moiety introduces an aromatic, planar structure that may participate in π-stacking interactions and influence the overall conformational behavior of the conjugate. This moiety has been widely adopted in prodrug design due to its minimal steric interference with enzymatic cleavage while maintaining molecular distance between the enzyme cleavage site and conjugated payload. The integration of these elements creates a stimulus-responsive vector that remains stable in circulation but undergoes enzymatic activation specifically within the intracellular environment where target oligopeptidases reside—particularly within the mitochondrial intermembrane space [5].
The conceptual foundation for CPP-ALA-ALA-PHE-PAB originates from three decades of research beginning with the landmark discovery of protein transduction domains. In 1988, Frankel and Pabo identified the transcellular transport capability of the HIV-TAT protein, leading to the development of the TAT peptide (residues 48–60) as the first synthetic CPP [3] [9]. This breakthrough was followed in 1994 by the identification of penetratin (RQIKIWFQNRRMKWKK), derived from the Drosophila Antennapedia homeodomain, which demonstrated efficient cellular internalization independent of transporters or receptors [3]. These discoveries established the paradigm that certain peptide sequences could breach membrane barriers—a capability previously attributed only to small molecules obeying Lipinski's rules.
The late 1990s witnessed transformative innovations in CPP design, including the development of Transportan (1998), a chimeric peptide combining galanin and mastoparan sequences, and MPG (1997), the first non-covalent CPP for nucleic acid delivery [3]. This era also introduced rational design strategies, exemplified by Pep-1 (KETWWETWWTEWSQPKKKRKV), which deliberately incorporated a hydrophobic tryptophan-rich segment fused to a hydrophilic nuclear localization sequence through a flexible proline spacer [8]. This modular approach—combining distinct functional domains within a single peptide—directly informed the design philosophy behind enzyme-responsive constructs like CPP-ALA-ALA-PHE-PAB.
Table 3: Evolution of Key CPP Technologies Leading to CPP-ALA-ALA-PHE-PAB
Year | Development | Significance | Reference |
---|---|---|---|
1988 | HIV-TAT translocation | Identification of first protein transduction domain | Frankel & Pabo [3] |
1994 | Penetratin discovery | First synthetic CPP (16-mer) | Derossi et al. [3] |
1997 | MPG peptide designed | First non-covalent CPP for nucleic acids | Morris et al. [3] |
1998 | Transportan development | Chimeric CPP design strategy | Pooga et al. [3] |
2001 | Pep-1 introduced | Rational design with multiple functional domains | Morris et al. [8] |
2000s | Polyarginine optimization | Demonstrated length-dependent uptake (R8 optimal) | Wender, Futaki [8] |
2010s | Venom-derived CPPs (e.g., crotamine) | Expanded natural CPP sources | Kerkis et al. [2] |
2020s | Enzyme-responsive linkers | Stimulus-activated intracellular cargo release | [5] [8] |
The incorporation of enzyme-cleavable linkers represents the most recent evolutionary advance in CPP technology. Early CPP-cargo conjugates suffered from uncontrolled release and subcellular distribution, limiting therapeutic efficacy. The development of sequences like CPP-ALA-ALA-PHE-PAB specifically addresses this limitation through its sensitivity to oligopeptidase M, an enzyme identified in mitochondrial compartments that cleaves neurotensin at the Pro↓Tyr bond and hydrolyzes dynorphin A but not larger proteins [5]. This enzyme's substrate preference for hydrophobic residues at the P1 position directly informed the selection of the phenylalanine-terminated tripeptide in the linker design. Contemporary research focuses on enhancing the sophistication of these systems through tumor microenvironment-specific activation, as demonstrated by MMP-9-responsive peptides, or subcellular targeting using motifs like nucleolar-targeting peptides (NrTP6) derived from crotamine [2] [8].
The trajectory of CPP development reveals a shift from serendipitous discovery toward computationally guided rational design, with CPP-ALA-ALA-PHE-PAB representing the integration of three key technological advances: 1) efficient membrane translocation domains, 2) stimulus-responsive elements for controlled cargo release, and 3) structural features enhancing proteolytic stability. As of 2023, more than 25 CPP-based therapeutics were undergoing clinical evaluation, though enzyme-responsive conjugates like CPP-ALA-ALA-PHE-PAB predominantly remain in preclinical development, representing the next frontier in targeted intracellular delivery [2] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7